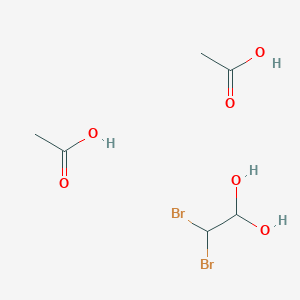
Acetic acid;2,2-dibromoethane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,2-dibromoethane-1,1-diol is a compound that combines the properties of acetic acid and 2,2-dibromoethane-1,1-diol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar. 2,2-dibromoethane-1,1-diol is a brominated organic compound with significant industrial and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of 2,2-dibromoethane-1,1-diol typically involves the bromination of ethylene glycol. Ethylene glycol reacts with bromine in the presence of a solvent like carbon tetrachloride to produce 2,2-dibromoethane-1,1-diol.
Industrial Production: Industrially, 2,2-dibromoethane-1,1-diol is produced by the reaction of ethylene with bromine.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2,2-dibromoethane-1,1-diol can undergo oxidation reactions to form various brominated products.
Reduction: Reduction of 2,2-dibromoethane-1,1-diol can lead to the formation of ethylene glycol and other simpler compounds.
Substitution: This compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Carbon tetrachloride, dichloromethane.
Major Products
Brominated Derivatives: Various brominated organic compounds.
Ethylene Glycol: A common product of reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Brominated Compounds: Used as an intermediate in the synthesis of other brominated organic compounds.
Grignard Reagents: Activation of magnesium for Grignard reagent formation.
Biology and Medicine
Pharmaceuticals: Used in the synthesis of certain pharmaceutical compounds.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Industry
Pesticides: Historically used as a pesticide and fumigant.
Resins and Polymers: Utilized in the production of resins, gums, and polymers.
Wirkmechanismus
The mechanism of action of 2,2-dibromoethane-1,1-diol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. This compound can also generate reactive intermediates that can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromomethane: A simpler brominated compound with similar reactivity.
Bromoform: Another brominated compound used in various chemical applications.
Tetrabromomethane: A more heavily brominated compound with different properties.
Uniqueness
2,2-dibromoethane-1,1-diol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct reactivity and applications compared to other brominated compounds.
Eigenschaften
CAS-Nummer |
63418-85-9 |
|---|---|
Molekularformel |
C6H12Br2O6 |
Molekulargewicht |
339.96 g/mol |
IUPAC-Name |
acetic acid;2,2-dibromoethane-1,1-diol |
InChI |
InChI=1S/C2H4Br2O2.2C2H4O2/c3-1(4)2(5)6;2*1-2(3)4/h1-2,5-6H;2*1H3,(H,3,4) |
InChI-Schlüssel |
YGESGXLDZLRKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(C(Br)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



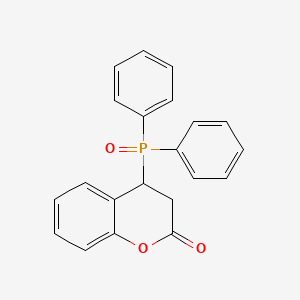
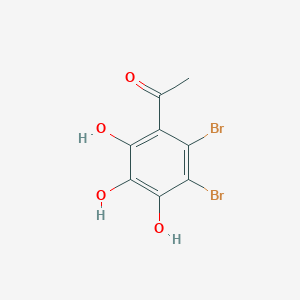
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
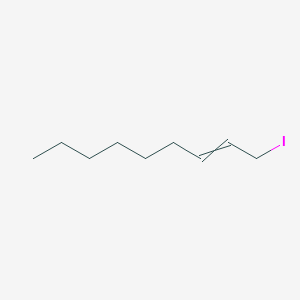

![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)

![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
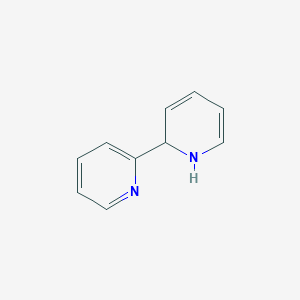
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
